N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-13(2)12-16-17(21(16,4)5)19(25)22-18-14(3)23(6)24(20(18)26)15-10-8-7-9-11-15/h7-12,16-17H,1-6H3,(H,22,25) |
InChI Key |
LNGULHBELAXTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3C(C3(C)C)C=C(C)C |
Origin of Product |
United States |
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives.
The molecular formula for this compound is , with a molecular weight of approximately 316.41 g/mol. The structure includes a pyrazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) were screened against various bacterial strains and showed promising results in inhibiting growth.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 | |
| N-(1,5-Dimethyl...) | Pseudomonas aeruginosa | 14 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against alkaline phosphatases and ecto-nucleotidases.
Table 2: Enzyme Inhibition Activity
| Enzyme Type | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Alkaline Phosphatase (h-TNAP) | N-(1,5-Dimethyl...) | 25 | |
| Ecto-nucleotidase (h-e5-NT) | N-(1,5-Dimethyl...) | 30 |
Case Study 1: Analgesic Properties
A study conducted on the analgesic properties of pyrazole derivatives indicated that compounds similar to N-(1,5-dimethyl...) exhibited significant pain-relieving effects in animal models. The mechanism was primarily attributed to the inhibition of cyclooxygenase enzymes.
Findings:
- The compound reduced pain responses in a dose-dependent manner.
- It was found to be effective in both acute and chronic pain models.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this class of compounds. Results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo.
Results Summary:
- Decreased levels of TNF-alpha and IL-6 were observed.
- Histopathological analysis showed reduced tissue damage in treated groups compared to controls.
Synthesis and Characterization
The synthesis of N-(1,5-dimethyl...) typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials: Dimethylformamide, phenyl hydrazine.
- Key Reaction Steps: Condensation reactions followed by cyclization.
- Characterization Techniques:
- NMR Spectroscopy
- Mass Spectrometry
- X-ray Crystallography
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit potent antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that related compounds can inhibit specific enzymes involved in inflammatory pathways. The structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide suggests potential interactions with biological targets due to its functional groups conducive to binding .
Case Study: Antipyrine Derivatives
A study published in the Royal Society of Chemistry explored the synthesis and characterization of antipyrine-like derivatives. The findings revealed that these compounds could effectively stabilize molecular structures through hydrogen bonding interactions. The solid-state structures were analyzed using Hirshfeld surface analysis, indicating their potential as therapeutic agents .
Materials Science
Nonlinear Optical Properties
The compound's structural characteristics make it suitable for applications in nonlinear optics. Computational studies have demonstrated that pyrazole derivatives possess significant nonlinear optical properties, making them candidates for use in photonic devices. The density functional theory (DFT) calculations provide insights into the electronic properties and stability of these compounds .
Data Table: Nonlinear Optical Properties of Pyrazole Derivatives
| Compound Name | Nonlinear Optical Coefficient | Band Gap (eV) | References |
|---|---|---|---|
| Compound A | 0.45 | 3.1 | |
| Compound B | 0.52 | 2.8 | |
| N-(1,5-dimethyl...) | 0.48 | 3.0 |
Agricultural Chemistry
Pesticidal Activity
Research has indicated that pyrazole derivatives can exhibit insecticidal and herbicidal properties. The structural motifs present in this compound enhance its efficacy as a pesticide. Field studies have shown promising results in controlling pest populations while minimizing environmental impact .
Case Study: Synthesis of Thiourea Derivatives
A study on thiourea derivatives related to pyrazole compounds highlighted their broad spectrum of biological activities, including antibacterial and antifungal effects. These findings suggest that modifications to the pyrazole structure can lead to enhanced agricultural applications .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their substituent differences are summarized below:
Key Observations:
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity in analogs like the 4-nitrophenyl and 2,4-dichlorophenyl derivatives, likely by modulating electron density on the pyrazole ring . The target compound’s cyclopropane substituents (alkyl/alkene) may instead prioritize steric effects over electronic modulation.
- Conformational Flexibility: Analogs with phenylacetamide groups exhibit significant dihedral angles (e.g., 67.0° between pyrazole and nitrophenyl rings), reducing planarity .
Crystallography and Intermolecular Interactions
- Hydrogen Bonding: Analogs like 2-(2,4-dichlorophenyl)acetamide form N—H⋯O bonds, creating R22(10) motifs that stabilize crystal packing . The target compound’s carboxamide group will participate in similar interactions, but the cyclopropane’s bulk may reduce packing efficiency.
- Crystal Packing: Substituents like 4-methylsulfanylphenyl induce twisted conformations (67.0° dihedral angle), while the cyclopropane’s rigidity in the target compound may lead to novel packing motifs .
Pharmacokinetic Considerations
- Molecular Weight and Solubility: The target compound’s molecular weight (~350–375 g/mol, inferred) is comparable to analogs like 3,6-dimethylbenzofuran-carboxamide (375.42 g/mol) . However, the cyclopropane’s hydrophobicity may reduce aqueous solubility relative to polar analogs (e.g., nitro or sulfanyl derivatives).
Preparation Methods
Corey–Chaikowsky Cyclopropanation
The cyclopropane ring is constructed using the Corey–Chaikowsky method, which employs dimethylsulfoxonium methylide to cyclopropanate α,β-unsaturated Weinreb amides. This approach ensures trans-diastereoselectivity, critical for the 2,2-dimethyl-3-(2-methylprop-1-en-1-yl) substituents.
Procedure :
-
Knoevenagel Condensation : Pyrazolecarbaldehydes (e.g., 1-methylpyrazole-3-carbaldehyde) are condensed with Meldrum’s acid to form α,β-unsaturated carboxylic acids (yields: 87–96%).
-
Weinreb Amide Formation : The acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine and coupling reagents.
-
Cyclopropanation : Treatment with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaH or t-BuOK) induces cyclization. Optimization studies show t-BuOK/THF at 40°C achieves 94% yield (Table 1).
Table 1: Optimization of Cyclopropanation Conditions
| Base/Solvent | Reagent Ratio | Temperature | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| NaH/DMSO | 1.5:1.6 | rt | 95 | 52 |
| t-BuOK/THF | 1.7:1.7 | 40°C | 100 | 94 |
Functionalization of the Cyclopropane Core
The 2-methylprop-1-en-1-yl group is introduced via Horner–Wadsworth–Emmons olefination. For example, treatment of the cyclopropane Weinreb amide with methyl (diethylphosphono)acetate under basic conditions installs the α,β-unsaturated ester, which is reduced to the allyl group.
Synthesis of the Pyrazol-4-amine Fragment
Pyrazolone Ring Formation
The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine is synthesized via condensation of phenylhydrazine with ethyl acetoacetate. The reaction proceeds through:
-
Hydrazone Formation : Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux.
-
Cyclization : Acid-catalyzed cyclization yields the pyrazolone ring.
-
Amination : Nitrosation followed by reduction introduces the amine group at the 4-position.
Amide Coupling Strategies
Acid Chloride Formation
The cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under solvent-free conditions. Key parameters include:
High-Pressure Amidation
The acid chloride reacts with the pyrazol-4-amine under elevated pressure to form the target amide. Patent data suggests:
-
Conditions : 180–260°C, 10–100 bar absolute pressure, 3–6 equivalents of ammonia.
-
Yield : 70–85% after purification by recrystallization.
Challenges :
-
Steric Hindrance : The 2,2-dimethyl and 3-(2-methylprop-1-en-1-yl) groups impede nucleophilic attack, necessitating high temperatures.
-
Epimerization : Prolonged heating may racemize the cyclopropane stereocenter, requiring strict temperature control.
Alternative Synthetic Routes
Esterification-Amidation Sequence
Cyclopropanecarboxylate esters (e.g., methyl or ethyl esters) can be hydrolyzed to the acid, followed by amidation. However, this route adds two extra steps, reducing overall efficiency.
Direct Oxidation of Aldehydes
Cyclopropanecarboxaldehyde undergoes oxidation with molecular oxygen at 50–100°C to form the carboxylic acid. While catalyst-free, this method is less applicable to substituted cyclopropanes due to competing polymerization.
Scalability and Process Optimization
Gram-Scale Synthesis
The Corey–Chaikowsky method has been demonstrated on 50 g scales, with cyclopropanation yields exceeding 90%. Subsequent steps (hydrolysis, chlorination, amidation) maintain 70–85% efficiency.
Purification Techniques
-
Chromatography : Silica gel chromatography (hexanes/EtOAc) isolates intermediates.
-
Recrystallization : Final amide purification uses ethanol/water mixtures, achieving >98% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
